molecular formula C8HF17 B1580815 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane CAS No. 335-65-9

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane

Cat. No. B1580815
CAS RN: 335-65-9
M. Wt: 420.07 g/mol
InChI Key: KBHBUUBXEQUIMV-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane (HFO-18) is a fluorinated hydrocarbon compound that has been gaining attention in recent years due to its potential applications in scientific research. HFO-18 has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Environmental Persistence and Human Exposure

  • Perfluorinated chemicals (PFCs) like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane have been detected ubiquitously in the environment, wildlife, and humans, highlighting concerns about widespread human exposure and potential health impacts. Studies have documented their presence in human blood samples across various demographics, including different countries and age groups, with notable variations in concentrations based on factors like location, gender, and age (Ericson et al., 2007), (Kannan et al., 2004).

Industrial and Consumer Product Usage

  • PFCs are integral to various consumer products and industrial applications due to their unique chemical properties. Their use in products like carpets, upholstery, textiles, and construction materials in the apparel, leather, and upholstery industries has been documented. Despite the phase-outs of certain PFCs and changes in manufacturing practices, their historical and continued use underlines the importance of ongoing monitoring and research (Inoue et al., 2004).

Exposure Routes and Effects

  • The presence of PFCs in indoor environments, such as in household dust and air, has been studied, indicating that indoor exposure could be a significant source of human contact with these chemicals. The variations in the composition of different PFCs in various environmental samples, and their detection in biological samples like blood and breast milk, raise concerns about the potential health impacts and the need for more comprehensive exposure and risk assessments (Shoeib et al., 2011), (Fromme et al., 2010).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHBUUBXEQUIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187143
Record name 8H-Perfluorooctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Perfluorooctane

CAS RN

335-65-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8H-Perfluorooctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane
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Synthesis routes and methods I

Procedure details

Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 200 cc of methanol and 32.4 g (0.6 mol) of sodium methoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 273 g of (0.5 mol) of C8F17I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 10 hours. The conversion at that time was 99.8%. The reactor was cooled to room temperature. Then, 300 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to obtain 201 g of C8F17H having a purity of 99.4%. In the reactor, no formation of tar was observed.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 250 cc of methanol and 3 g of tetrabutylphosphonium bromide and 74.3 g (1.1 mols) of 85% potassium hydroxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 273 g (0.5 mol) of C8F17I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 8 hours. The conversion at that time was 99.6%. The reactor was cooled to room temperature. Then, 300 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to recover a fluorocarbon. Thus, 197 g of C8F17H having a purity of 99.0%, was obtained.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane

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